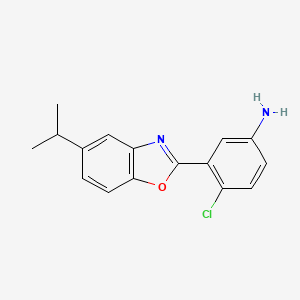![molecular formula C20H26ClN3O2 B5648177 4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine](/img/structure/B5648177.png)
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine, commonly known as CICP, is a chemical compound that has been widely studied for its potential use in scientific research.
Mecanismo De Acción
CICP acts as a modulator of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). By modulating the activity of these channels, CICP is able to affect various physiological processes, including pain sensation, blood pressure regulation, and cancer cell growth.
Biochemical and Physiological Effects:
CICP has been shown to have various biochemical and physiological effects, depending on the specific ion channel being modulated. In the case of TRPV1, CICP has been shown to inhibit the channel's activity, which can lead to a reduction in pain sensation. In the case of ASIC3, CICP has been shown to activate the channel, which can lead to vasodilation and a reduction in blood pressure. In cancer cells, CICP has been shown to inhibit cell growth and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CICP in lab experiments is its specificity for certain ion channels, which allows for targeted modulation of specific physiological processes. However, one limitation of using CICP is its relatively low potency, which may require higher concentrations to achieve desired effects.
Direcciones Futuras
There are several future directions for research on CICP, including the development of more potent analogs, the investigation of its potential use in the treatment of neurological disorders and cardiovascular disease, and the exploration of its mechanisms of action in cancer cells. Additionally, further research is needed to fully understand the advantages and limitations of using CICP in lab experiments, as well as its potential for clinical use.
Métodos De Síntesis
CICP can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with 2-bromo-1-(2-isopropyl-1H-imidazol-1-yl)propan-1-one, followed by the reaction of the resulting intermediate with piperidine in the presence of sodium hydride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
CICP has been studied for its potential use in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, CICP has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In cardiovascular research, CICP has been studied for its potential use as a vasodilator and antiarrhythmic agent. In cancer research, CICP has been shown to inhibit the growth of certain types of cancer cells, which may have implications for the development of new cancer treatments.
Propiedades
IUPAC Name |
1-[4-(2-chlorophenoxy)piperidin-1-yl]-2-(2-propan-2-ylimidazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O2/c1-14(2)19-22-10-13-24(19)15(3)20(25)23-11-8-16(9-12-23)26-18-7-5-4-6-17(18)21/h4-7,10,13-16H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMVMERKHQVSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C(C)C(=O)N2CCC(CC2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)




![3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5648140.png)

![4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5648148.png)



![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5648187.png)
